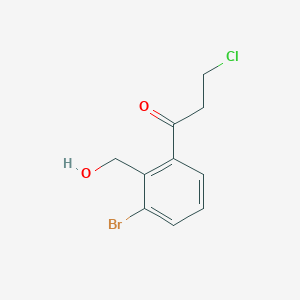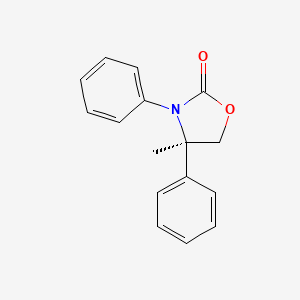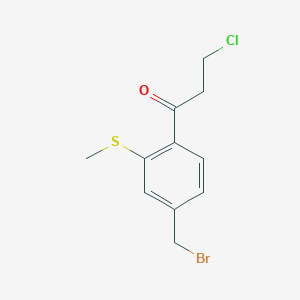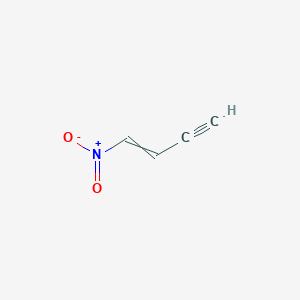
1-Nitrobut-1-en-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrobut-1-en-3-yne is an organic compound with the molecular formula C₄H₃NO₂ It is characterized by the presence of a nitro group (-NO₂) attached to a buten-3-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitrobut-1-en-3-yne can be synthesized through several methods. One common approach involves the nitration of but-1-en-3-yne using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrobut-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Applications De Recherche Scientifique
1-Nitrobut-1-en-3-yne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Nitrobut-1-en-3-yne exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis.
Comparaison Avec Des Composés Similaires
1-Buten-3-yne: Similar backbone but lacks the nitro group.
1-Nitroprop-1-en-3-yne: Similar structure with a shorter carbon chain.
1-Nitrobut-2-en-3-yne: Positional isomer with the nitro group at a different location.
Uniqueness: 1-Nitrobut-1-en-3-yne is unique due to the specific positioning of the nitro group on the buten-3-yne backbone, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
1001-51-0 |
|---|---|
Formule moléculaire |
C4H3NO2 |
Poids moléculaire |
97.07 g/mol |
Nom IUPAC |
1-nitrobut-1-en-3-yne |
InChI |
InChI=1S/C4H3NO2/c1-2-3-4-5(6)7/h1,3-4H |
Clé InChI |
DFDCNBNOASPXGZ-UHFFFAOYSA-N |
SMILES canonique |
C#CC=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)
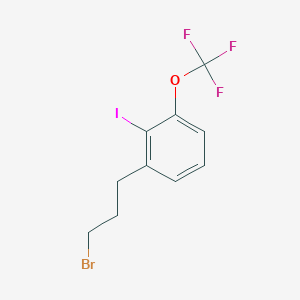
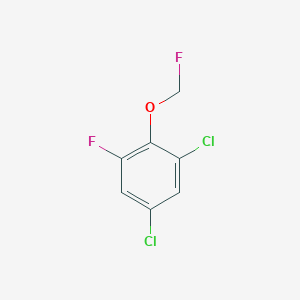
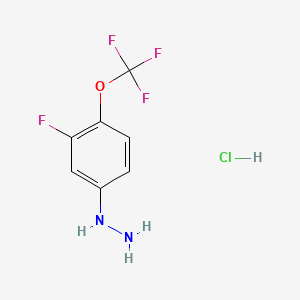

![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate](/img/structure/B14062989.png)

![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)
